N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)-N~1~-propylglycinamide
Overview
Description
N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)-N~1~-propylglycinamide is a useful research compound. Its molecular formula is C18H21FN2O3S and its molecular weight is 364.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.12569187 g/mol and the complexity rating of the compound is 507. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Oxidative Enantioselective α-Fluorination
A study introduced the oxidative enantioselective α-fluorination of simple aliphatic aldehydes enabled by N-heterocyclic carbene catalysis, using N-fluorobis(phenyl)sulfonimide as an oxidant and "F" source. This method addresses challenges such as competitive difluorination and nonfluorination, achieving high to excellent enantioselectivities in the formation of C-F bonds at the α position of aliphatic aldehydes (Fangyi Li et al., 2014).
Sulfonylation of Amines, Alcohols, and Phenols
Research developed a new procedure for the preparation of sulfonamides and sulfonic esters using N-fluorobenzenesulfonimide (NFSI) as a novel phenylsulfonyl group transfer reagent. This approach is efficient even under base-, metal-, and additive-free conditions, showcasing the versatility of NFSI in organic synthesis (Jing Li et al., 2018).
Mechanofluorochromism in Materials Science
A study on dibenzocyclooctatetraenes bearing phenylethynyl and phenylsulfonyl groups synthesized from bromo-substituted formylbenzyl sulfone via cyclic dimerization revealed dual emission and mechanofluorochromism. These properties are significant for applications in materials science, including the development of new optical materials (T. Nishida et al., 2016).
Quantum Mechanical Studies in Bioactive Compounds
Quantum mechanical studies on aromatic halogen-substituted bioactive sulfonamidobenzoxazole compounds, including analysis of energetically stable conformations and nonlinear optical properties, have shown potential applications in developing novel inhibitor molecules and in the design of new DSSCs. These studies provide insights into the electronic structure and potential applications of such compounds in medicinal chemistry and materials science (Y. Sheena Mary et al., 2019).
Properties
IUPAC Name |
2-[benzenesulfonyl-[(4-fluorophenyl)methyl]amino]-N-propylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3S/c1-2-12-20-18(22)14-21(13-15-8-10-16(19)11-9-15)25(23,24)17-6-4-3-5-7-17/h3-11H,2,12-14H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RROPRWULNAVZTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN(CC1=CC=C(C=C1)F)S(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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